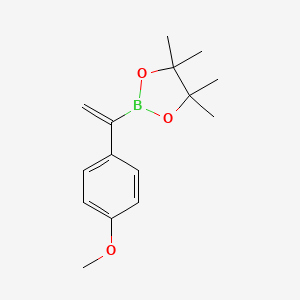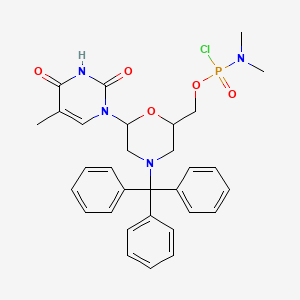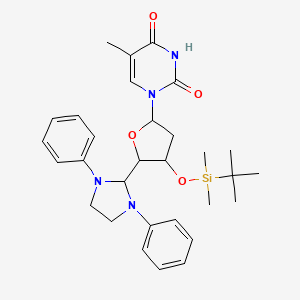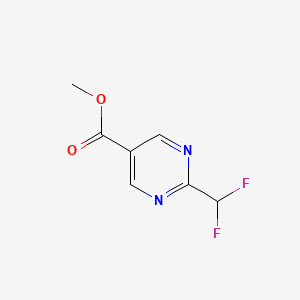
trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of cyclopropane carboxylates, characterized by a three-membered cyclopropane ring attached to a carboxylate group.
- The tert-butyl group (t-Bu) and the bromophenyl moiety contribute to its unique structure.
trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate: is a chemical compound with the empirical formula C13H16BrNO2 and a molecular weight of 298.18 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling reactions.
Reaction Conditions: The reaction typically occurs under mild conditions, allowing for functional group tolerance.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is widely applicable for large-scale synthesis.
Chemical Reactions Analysis
Reactions: trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate can undergo various reactions, including
Common Reagents and Conditions: Boron reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.
Major Products: The major product of the coupling reaction is the desired cyclopropanecarboxylate.
Scientific Research Applications
Chemistry: trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate serves as a valuable building block in organic synthesis.
Biology and Medicine: Its derivatives may find applications in drug discovery due to their unique structural features.
Industry: The compound’s versatility makes it useful in the development of functional materials.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. its cyclopropane ring and functional groups likely play a role in interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds: Other cyclopropanecarboxylates, such as trans-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile , share some structural features.
Uniqueness: The specific combination of tert-butyl, bromophenyl, and cyclopropane moieties distinguishes trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17BrO2/c1-14(2,3)17-13(16)12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
YKFDCQABNYVPBT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)


![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)

![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)




![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)
